molecular formula C8H4BrF3N4O2 B12127541 1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B12127541
M. Wt: 325.04 g/mol
InChI Key: CJDAYRNJIFDRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromofuran moiety, a trifluoromethyl group, and a triazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of furan, followed by acylation to introduce the carbonyl group. The trifluoromethyl group is then added through a nucleophilic substitution reaction. Finally, the triazole ring is formed via a cyclization reaction involving appropriate nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran and trifluoromethyl groups contribute to its binding affinity and specificity, while the triazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromofuran-2-carbonyl)piperazine hydrochloride
  • N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide
  • 1-(5-bromofuran-2-carbonyl)pyrrolidine

Uniqueness

1-(5-bromofuran-2-carbonyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H4BrF3N4O2

Molecular Weight

325.04 g/mol

IUPAC Name

[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C8H4BrF3N4O2/c9-4-2-1-3(18-4)5(17)16-7(13)14-6(15-16)8(10,11)12/h1-2H,(H2,13,14,15)

InChI Key

CJDAYRNJIFDRNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)N2C(=NC(=N2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.